molecular formula C9H10F3NO2 B071347 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 176910-42-2

8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No. B071347
M. Wt: 221.18 g/mol
InChI Key: VQAKWLUSFTURKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one, also known as Tropinone, is a bicyclic organic compound that has been widely used in scientific research for its unique chemical properties. Tropinone is a precursor to numerous important alkaloids, including cocaine, atropine, and scopolamine. In

Mechanism Of Action

8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one increases the levels of acetylcholine in the brain, leading to enhanced neurotransmission. This mechanism of action is responsible for the analgesic, anticonvulsant, and anesthetic properties of 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one.

Biochemical And Physiological Effects

8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to enhanced neurotransmission. It has also been found to have anticonvulsant and analgesic properties. 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one has been used as an anesthetic due to its ability to induce sedation and reduce pain.

Advantages And Limitations For Lab Experiments

8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one has numerous advantages for laboratory experiments. It is readily available in large quantities and is relatively inexpensive. It has a well-established synthesis method and has been extensively studied for its chemical and pharmacological properties. However, 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one also has limitations for laboratory experiments. It is a controlled substance and requires special handling and storage. It is also highly reactive and can be dangerous if not handled properly.

Future Directions

There are numerous future directions for the study of 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one. One potential direction is the development of new drugs based on 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one that have improved pharmacological properties. Another direction is the study of the mechanism of action of 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one and its effects on neurotransmission. The synthesis of new analogs of 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one with different chemical properties could also be explored. Additionally, the use of 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one as a starting material for the synthesis of other important alkaloids could be further investigated.

Synthesis Methods

The synthesis of 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one involves the reaction of cyclohexanone with hydroxylamine to form an oxime, which is then converted to an amide by reacting with trifluoroacetic anhydride. The amide is then subjected to a Hofmann degradation reaction to yield 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one. This synthesis method has been widely used in the laboratory to produce 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one in large quantities for scientific research.

Scientific Research Applications

8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to have anticonvulsant, analgesic, and anesthetic properties. It has also been used as a precursor for the synthesis of numerous important alkaloids, including cocaine, atropine, and scopolamine. 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one has been used as a starting material for the synthesis of new drugs with improved pharmacological properties.

properties

CAS RN

176910-42-2

Product Name

8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

8-(2,2,2-trifluoroacetyl)-8-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)8(15)13-5-1-2-6(13)4-7(14)3-5/h5-6H,1-4H2

InChI Key

VQAKWLUSFTURKR-UHFFFAOYSA-N

SMILES

C1CC2CC(=O)CC1N2C(=O)C(F)(F)F

Canonical SMILES

C1CC2CC(=O)CC1N2C(=O)C(F)(F)F

synonyms

8-Azabicyclo[3.2.1]octan-3-one, 8-(trifluoroacetyl)- (9CI)

Origin of Product

United States

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